N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide

Description

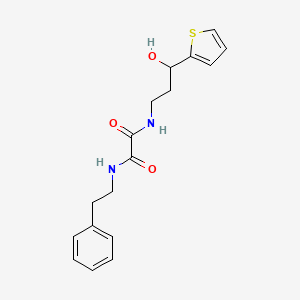

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide is a bifunctional oxalamide derivative characterized by a central oxalamide (N2C2O2) scaffold. Its structure includes two distinct substituents:

- N1-substituent: A 3-hydroxy-3-(thiophen-2-yl)propyl group, featuring a thiophene ring (a sulfur-containing heterocycle) and a hydroxylated propyl chain.

- N2-substituent: A phenethyl group (benzene ring with a two-carbon ethyl linker).

Its analogs, such as thioamides and phthalimide derivatives, are noted for roles in peptide synthesis and polymer chemistry .

Properties

IUPAC Name |

N'-(3-hydroxy-3-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXIKRXVKHIXVGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-hydroxy-3-(thiophen-2-yl)propylamine with phenethyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, potassium permanganate, or chromium trioxide in an acidic medium.

Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde from the hydroxy group.

Reduction: Formation of primary or secondary amines from the oxalamide.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The hydroxy group and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

Compound A : N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS: 433241-66-8)

- Key Differences :

- N1-substituent : Replaces the thiophene-containing hydroxypropyl group with a simpler 2-hydroxypropyl chain.

- N2-substituent : Uses a 3-(trifluoromethyl)phenyl group instead of phenethyl.

- Implications: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the phenethyl group.

Compound B : N1-(2-phenethyl)-N2-(4-chlorophenyl)oxalamide (hypothetical analog)

- Key Differences :

- N2-substituent : Incorporates a chloro-phenyl group instead of thiophene-derived substituents.

- Implications :

- Chlorine’s electron-withdrawing effects could alter electronic properties, affecting binding affinity in target interactions.

Thiophene-Containing Analogs

Compound C : (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine

- Key Differences :

- Core structure : Replaces oxalamide with a tetrahydronaphthalen-2-amine scaffold.

- Thiophene placement : Dual thiophen-2-yl groups linked via ethoxy and ethyl chains.

- Implications :

- The amine core may confer basicity, contrasting with the neutral oxalamide’s hydrogen-bonding capacity.

- Dual thiophene units could enhance π-π stacking interactions in materials science applications.

Compound D: 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (impurity from Pharmacopeial standards)

- Key Differences: Functional groups: Substitutes the oxalamide with a methylamino alcohol group.

- Implications :

- The primary alcohol and secondary amine may increase solubility in polar solvents compared to the tertiary oxalamide.

Phthalimide Derivatives

Compound E : 3-Chloro-N-phenyl-phthalimide

- Key Differences :

- Core structure : Phthalimide (aromatic dicarboximide) vs. oxalamide.

- Substituents : Chlorine and phenyl groups instead of thiophene and phenethyl.

- Implications :

- Phthalimides are widely used in polymer synthesis (e.g., polyimides), whereas oxalamides may prioritize hydrogen-bond-driven crystallinity.

Comparative Data Table

Research Implications and Gaps

- Structural Activity Relationships (SAR) : Modifying the thiophene or phenethyl groups could tune electronic properties or bioactivity. For example, replacing thiophene with furan may alter metabolic stability .

- Synthetic Challenges : High-purity synthesis routes (critical for phthalimides ) may apply to the target compound, given its complex substituents.

- Data Limitations : Experimental data on solubility, stability, or biological activity are absent in the provided evidence, necessitating further characterization.

Biological Activity

N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiophene ring , a hydroxy group , and an oxalamide linkage , which contribute to its unique properties. The synthesis typically involves multi-step organic reactions, starting from thiophene derivatives followed by functionalization to introduce the oxalamide moiety.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C16H18N2O3S |

| IUPAC Name | N1-(3-hydroxy-3-thiophen-2-ylpropyl)-N2-phenethyloxalamide |

| Molecular Weight | 302.39 g/mol |

The biological activity of this compound is believed to be mediated through various mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, potentially affecting metabolic processes in cancer cells.

- Receptor Interaction : The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in protein structures, enhancing binding affinity.

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with target biomolecules, further modulating their activity.

Anticancer Potential

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that related oxalamides can activate pyruvate kinase M2 (PKM2), a key regulator of glycolysis in cancer cells. Activation of PKM2 can lead to altered metabolic pathways and reduced tumor growth.

Case Studies

- PKM2 Activation Study : A study on oxalamide derivatives revealed that certain compounds significantly activated PKM2, leading to decreased proliferation of cancer cell lines such as H1299 and HCT116 at low concentrations (IC50 values ranging from 0.46 µM to 0.81 µM) .

- Enzyme Inhibition Profile : In vitro assays demonstrated that compounds structurally similar to this compound inhibited key enzymes involved in cancer metabolism, including lactate dehydrogenase (LDH) and various proteases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N1-(3-hydroxypropyl)-N2-(4-methoxyphenyl)oxalamide | Lacks thiophene; simpler structure | Lower anticancer activity |

| N1-(3-hydroxy-3-(furan-3-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | Contains furan; different electronic properties | Moderate enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.